molecular formula C11H15N3O3 B13751885 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine

5-Nitro-2-(piperidin-3-ylmethoxy)pyridine

Cat. No.: B13751885
M. Wt: 237.25 g/mol
InChI Key: FCSQFWOMDYYMPS-UHFFFAOYSA-N
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Description

5-Nitro-2-(piperidin-3-ylmethoxy)pyridine is a chemical compound with the molecular formula C11H16N3O3 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound features a nitro group at the 5-position and a piperidin-3-ylmethoxy group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine typically involves the following steps:

    Substitution: The piperidin-3-ylmethoxy group can be introduced via nucleophilic substitution reactions. This involves reacting 2-chloropyridine with piperidin-3-ylmethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(piperidin-3-ylmethoxy)pyridine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The piperidin-3-ylmethoxy group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-3-ylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, sulfuric acid.

    Substitution: Potassium carbonate, various nucleophiles.

Major Products

    Reduction: 5-Amino-2-(piperidin-3-ylmethoxy)pyridine.

    Oxidation: Corresponding ketones or aldehydes.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Nitro-2-(piperidin-3-ylmethoxy)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating the biological activity of nitro and piperidine-containing compounds.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(piperidin-3-ylmethoxy)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity and affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-3-ylmethoxy)pyridine: Lacks the nitro group, which may result in different biological activities.

    5-Nitro-2-methoxypyridine: Lacks the piperidin-3-yl group, which may affect its interaction with biological targets.

Uniqueness

5-Nitro-2-(piperidin-3-ylmethoxy)pyridine is unique due to the presence of both the nitro and piperidin-3-ylmethoxy groups

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

5-nitro-2-(piperidin-3-ylmethoxy)pyridine

InChI

InChI=1S/C11H15N3O3/c15-14(16)10-3-4-11(13-7-10)17-8-9-2-1-5-12-6-9/h3-4,7,9,12H,1-2,5-6,8H2

InChI Key

FCSQFWOMDYYMPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)COC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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